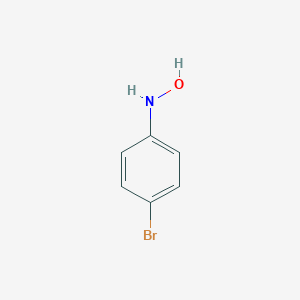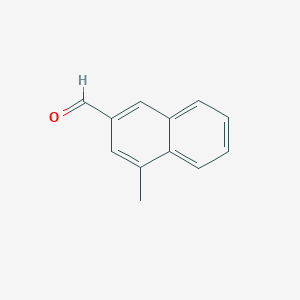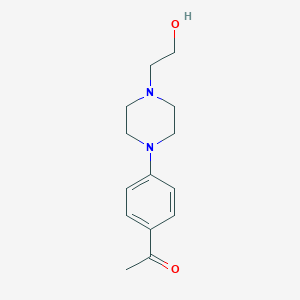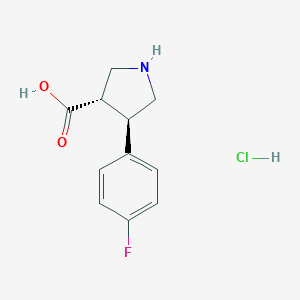
Trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1330750-50-9 and Linear Formula: C11H13ClFNO2 . It has a molecular weight of 245.68 . The IUPAC Name is (3R,4S)-4-(4-fluorophenyl)-3-pyrrolidinecarboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C11H12FNO2.ClH/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H/t9-,10+;/m1./s1 . The Canonical SMILES is C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)F.Cl .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis Approaches:
- Research has detailed the synthesis of various pyrrolidine derivatives, including the one you are interested in. The study by Kandinska, Kozekov, and Palamareva (2006) discusses the detailed reaction processes involving homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine, leading to the formation of trans-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids and their derivatives. These substances, including pyrrolidine derivatives, show potential in pharmacology due to their structural components Synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones.
Chemical Transformation and Applications:
- The research by Galeazzi et al. (2003) delves into the stereoselective alkylation of chiral pyrrolidin-2-one, illustrating the transformation of pyrrolidine derivatives into various pharmacologically relevant forms. This highlights the significance of pyrrolidine structures in medicinal chemistry, particularly in the development of new therapeutic agents Synthesis of a conformationally restricted analog of pregabalin by stereoselective alkylation of a chiral pyrrolidin-2-one.
Biological and Pharmacological Relevance:
- Wang et al. (2001) explored the potential of pyrrolidine derivatives as inhibitors for influenza neuraminidase. The study underscores the biological significance of these compounds, particularly in the context of antiviral drug development. The ability of these compounds to interact with the neuraminidase enzyme's active site points towards their potential therapeutic utility Design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores.
Safety and Hazards
Eigenschaften
CAS-Nummer |
1330750-50-9 |
|---|---|
Molekularformel |
C11H13ClFNO2 |
Molekulargewicht |
245.68 g/mol |
IUPAC-Name |
(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H12FNO2.ClH/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H/t9-,10+;/m0./s1 |
InChI-Schlüssel |
ABOVCUXVEBGHCL-BAUSSPIASA-N |
Isomerische SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=C(C=C2)F.Cl |
SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)F.Cl |
Kanonische SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)F.Cl |
Synonyme |
(DL)-trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


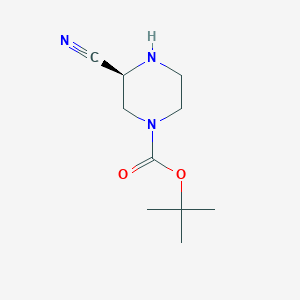

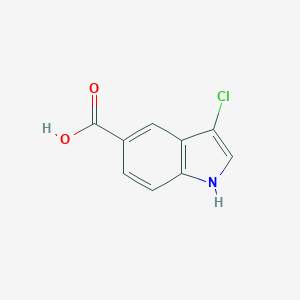
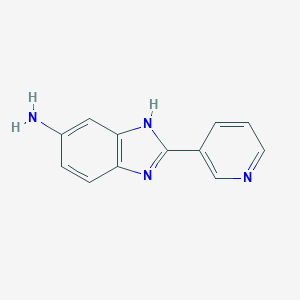

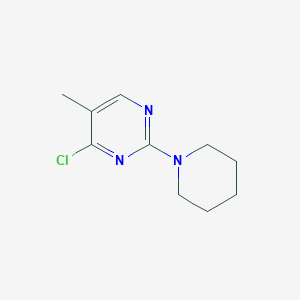

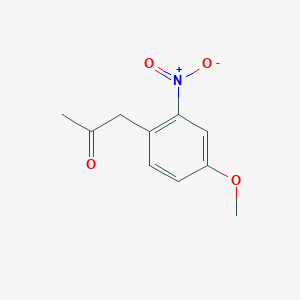
![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)

![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)
